2-(4-Methylpent-3-en-1-yl)-1,4-dihydroanthracene-9,10-dione
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Overview
Description
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound features a unique structure with a methylpent-3-en-1-yl side chain attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-methylpent-3-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The anthracene-9,10-dione is dissolved in DMF, and potassium carbonate is added to the solution. The 4-methylpent-3-en-1-yl bromide is then added dropwise, and the reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Products may include anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Products may include anthracene derivatives with reduced carbonyl groups.
Substitution: Products may include halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The parent compound without the methylpent-3-en-1-yl side chain.
2-(4-Methylpent-3-en-1-yl)anthracene: A similar compound without the dione functionality.
1,4-Dihydroxyanthraquinone: Another anthraquinone derivative with hydroxyl groups.
Uniqueness
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione is unique due to its specific side chain and dione functionality, which confer distinct chemical and biological properties
Biological Activity
2-(4-Methylpent-3-en-1-yl)-1,4-dihydroanthracene-9,10-dione, also known as 2-(4-methyl-3-pentenyl)anthraquinone, is a synthetic organic compound belonging to the anthraquinone family. Its unique structure, characterized by a 1,4-dihydroanthracene core and a 4-methylpent-3-en-1-yl substituent, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C20H20O2
- Molecular Weight : 292.372 g/mol
- IUPAC Name : 2-(4-methylpent-3-en-1-yl)-9,10-dihydroanthracene-9,10-dione
Structural Features
The compound's structure includes:
- A 1,4-dihydroanthracene core , which is pivotal for its biological interactions.
- A 4-methylpent-3-en-1-yl group that enhances its lipophilicity and potential receptor interactions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways.
- Case Study : A study demonstrated that this compound inhibited the growth of pancreatic ductal adenocarcinoma (Panc03) in murine models. The observed effects correlated with changes in steric and electrostatic fields within the tumor microenvironment .
Antioxidant Properties
The antioxidant capacity of this compound has been noted in various studies:
- Mechanism : The compound scavenges free radicals and reduces oxidative stress markers in cellular assays.
- Research Findings : In vitro studies have shown that it effectively protects cellular components from oxidative damage, suggesting potential applications in age-related diseases .
Other Biological Activities
Additional biological activities include:
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
Pathogen | Activity |
---|---|
Staphylococcus aureus | Moderate inhibition |
Escherichia coli | Weak inhibition |
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-Methylphenyl)-1,4-dihydroanthracene-9,10-dione | Aromatic substituent at the 2-position | Enhanced stability due to phenyl group |
2-(n-Hexyl)-1,4-dihydroanthracene-9,10-dione | Linear aliphatic chain at the 2-position | Different hydrophobic properties |
2-(3-Methylbutyl)-1,4-dihydroanthracene-9,10-dione | Branched aliphatic substituent | Potentially different biological activity |
This table highlights how variations in substituents can influence the biological activity of anthraquinone derivatives.
Properties
CAS No. |
71307-98-7 |
---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-methylpent-3-enyl)-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-10H,5,7,11-12H2,1-2H3 |
InChI Key |
PIABOMSCKRXHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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